2-(2-(cyclopentylamino)-2-oxoethyl)-N-isopropyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Description
2-(2-(cyclopentylamino)-2-oxoethyl)-N-isopropyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C28H32N6O4 and its molecular weight is 516.602. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, making them important targets for cancer therapy .
Mode of Action
The compound interacts with its targets by inhibiting their activities . This inhibition disrupts the normal functioning of the kinases, leading to changes in cell proliferation and survival .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways . These pathways are involved in cell proliferation and survival, and their disruption can lead to the death of cancer cells . The compound also upregulates the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9, and downregulates the pro-oncogenic cell survival Bcl-2 protein .
Pharmacokinetics
Similar compounds have been shown to exhibit good dna-binding affinities , suggesting that this compound may also have good bioavailability.
Result of Action
The compound’s action results in the inhibition of cell proliferation and the induction of apoptosis in cancer cells . This is achieved through the disruption of the c-Met and VEGFR-2 signaling pathways and the modulation of apoptosis-related proteins .
Properties
IUPAC Name |
2-[2-(cyclopentylamino)-2-oxoethyl]-4-[(4-methylphenyl)methyl]-1,5-dioxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N6O4/c1-17(2)29-25(36)20-12-13-22-23(14-20)34-27(32(26(22)37)15-19-10-8-18(3)9-11-19)31-33(28(34)38)16-24(35)30-21-6-4-5-7-21/h8-14,17,21H,4-7,15-16H2,1-3H3,(H,29,36)(H,30,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFFKNCNTMIMLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NC(C)C)N4C2=NN(C4=O)CC(=O)NC5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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